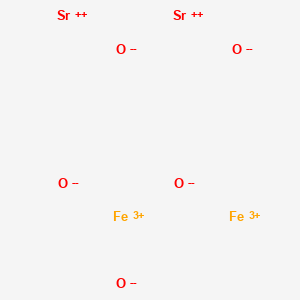
Calcium selenate
Descripción general
Descripción
Calcium Selenate is a white powder . It is a salt of calcium, an alkaline earth metal, and selenate ion . The selenate ion is analogous to sulfates and is highly soluble in aqueous solutions .
Molecular Structure Analysis
The molecular formula of Calcium Selenate is CaO4Se . It is represented by the SMILES string [O-]Se(=O)[O-].[Ca+2] .Chemical Reactions Analysis
Calcium Selenate is an inorganic oxidizing agent. It can react with reducing agents to generate heat and products that may be gaseous, causing pressurization of closed containers . The products may themselves be capable of further reactions .Physical And Chemical Properties Analysis
Calcium Selenate is a white powder that is water-soluble . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .Aplicaciones Científicas De Investigación
Agricultural Biofortification : Calcium selenate is used in agricultural practices, particularly as a fertilizer to increase selenium content in crops. For example, Gupta, Winter, and Sanderson (1993) found that applying selenate at certain rates can significantly enrich barley grain with selenium, which is crucial for preventing selenium deficiency in livestock (Gupta, Winter, & Sanderson, 1993).
Potential Alzheimer's Disease Therapy : Iqbal et al. (2018) investigated the effects of sodium selenate on the hippocampal proteome of mice with Alzheimer's disease, revealing that selenate treatment could lead to significant changes in protein expression associated with the disease, highlighting its potential as a therapeutic agent (Iqbal et al., 2018).
Influence on Crop Nutrient Content : Research by Płaczek and Patorczyk-Pytlik (2014) showed that selenium in the form of selenate or selenite can substantially influence the nutrient composition of maize, including alterations in nitrogen, potassium, and calcium content (Płaczek & Patorczyk-Pytlik, 2014).
Soil Science and Environmental Remediation : Loffredo et al. (2011) studied the sorption of selenate on soils and found that factors like soil pH, mineral composition, and microbial activity can significantly influence the behavior and stabilization of selenate in soils, which is essential for understanding its environmental impact (Loffredo et al., 2011).
Chemical and Structural Analysis : Fritz et al. (2011) explored the crystal structure of a subhydrate form of Calcium selenate, providing insights into its chemical and physical properties, which can be crucial for its applications in various fields (Fritz et al., 2011).
Wastewater Treatment : Montes-Hernandez et al. (2009) examined the removal of selenate and other oxyanions from wastewater using calcium hydroxide, suggesting the potential use of calcium selenate in environmental cleanup and water purification processes (Montes-Hernandez et al., 2009).
Safety And Hazards
Direcciones Futuras
While specific future directions for Calcium Selenate are not detailed in the available resources, selenium has been shown to enhance plant growth and development in trace amounts . It also protects plants against different abiotic stresses by acting as an antioxidant or stimulator in a dose-dependent manner .
Propiedades
IUPAC Name |
calcium;selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFOCYJYSPBMJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSeO4, CaO4Se | |
| Record name | CALCIUM SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-08-6 (Parent) | |
| Record name | Selenic acid, calcium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90884730 | |
| Record name | Selenic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium selenate is a white powder. | |
| Record name | CALCIUM SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Calcium selenate | |
CAS RN |
14019-91-1 | |
| Record name | CALCIUM SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenic acid, calcium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014019911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















